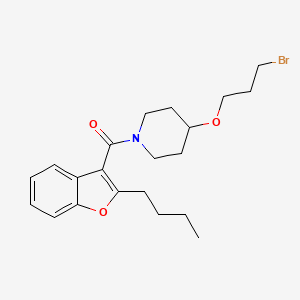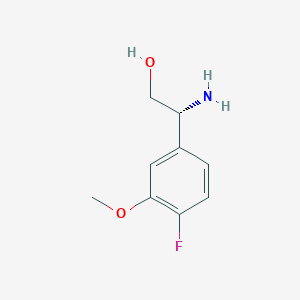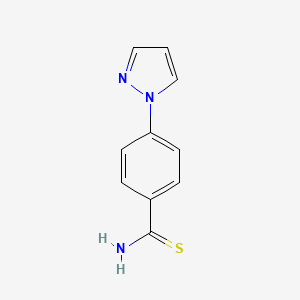amine](/img/structure/B13611459.png)
[(2-Chloro-6-methylpyridin-3-yl)methyl](methyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-6-methylpyridin-3-yl)methylamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 2-position, a methyl group at the 6-position, and a methylamine group attached to the 3-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-methylpyridin-3-yl)methylamine typically involves the reaction of 2-chloro-6-methylpyridine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Material: 2-chloro-6-methylpyridine.
Reagents: Formaldehyde and methylamine.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions, and may require the presence of a catalyst to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, the production of (2-Chloro-6-methylpyridin-3-yl)methylamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as distillation or crystallization, ensures the production of high-quality compound suitable for various applications.
化学反应分析
Types of Reactions: (2-Chloro-6-methylpyridin-3-yl)methylamine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Formation of substituted pyridine derivatives.
Oxidation Reactions: Formation of N-oxides or other oxidized products.
Reduction Reactions: Formation of reduced amine derivatives.
科学研究应用
(2-Chloro-6-methylpyridin-3-yl)methylamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in various coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用机制
The mechanism of action of (2-Chloro-6-methylpyridin-3-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used. For example, in antimicrobial applications, the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.
相似化合物的比较
(2-Chloro-6-methylpyridin-3-yl)methylamine can be compared with other similar compounds, such as:
2-Amino-6-methylpyridine: Similar structure but with an amino group instead of a chloro group.
2-Bromo-6-methylpyridine: Similar structure but with a bromo group instead of a chloro group.
6-Methyl-2-picoline: Similar structure but without the chloro and methylamine groups.
Uniqueness: (2-Chloro-6-methylpyridin-3-yl)methylamine is unique due to the presence of both a chloro group and a methylamine group on the pyridine ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.
属性
分子式 |
C8H11ClN2 |
|---|---|
分子量 |
170.64 g/mol |
IUPAC 名称 |
1-(2-chloro-6-methylpyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-6-3-4-7(5-10-2)8(9)11-6/h3-4,10H,5H2,1-2H3 |
InChI 键 |
OMZSAIMTXLBFNA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1)CNC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


carbohydrazide](/img/structure/B13611391.png)
![2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propan-2-amine](/img/structure/B13611393.png)







![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)aceticacid](/img/structure/B13611428.png)


![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate](/img/structure/B13611442.png)

